molecular formula C3H2N4S2 B3051175 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione CAS No. 3173-10-2

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione

Cat. No.: B3051175
CAS No.: 3173-10-2
M. Wt: 158.2 g/mol
InChI Key: DUUBMYGUBLAIQQ-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione is a key synthetic intermediate and privileged scaffold in medicinal chemistry. This fused heterocyclic compound integrates the 1,2,4-triazole and 1,3,4-thiadiazole rings, a structural motif known for its significant and diverse biological activities . The sulfur atom in the thiadiazole ring enhances lipophilicity, facilitating better penetration of cellular membranes . This compound serves as a versatile precursor for the synthesis of a wide array of biologically active derivatives, including various [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which are frequently investigated for their pharmacological potential . Research applications for this compound and its derivatives are extensive. A primary area of investigation is its potent inhibitory activity against the urease enzyme. Derivatives of this scaffold have demonstrated exceptional urease inhibition, with IC50 values significantly lower than the standard inhibitor thiourea . This makes it a compelling candidate for research into treatments for infections caused by urease-positive microorganisms such as Helicobacter pylori and Proteus mirabilis . Furthermore, these compounds exhibit promising broad-spectrum antimicrobial properties. Studies have shown notable efficacy against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, with some derivatives outperforming standard antifungal drugs like fluconazole . The compound's research value also extends to anti-inflammatory and anticancer studies, highlighting its versatility as a scaffold for developing new therapeutic agents . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N4S2/c8-3-6-7-1-4-5-2(7)9-3/h1H,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUBMYGUBLAIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C2N1NC(=S)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403226
Record name 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3173-10-2
Record name NSC80536
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent and Catalyst Optimization

Reaction efficiency is highly solvent-dependent. Polar aprotic solvents like DMF facilitate nucleophilic substitution, while ethanol moderates reaction exothermicity. The addition of triethylamine (TEA) as a base enhances deprotonation of the thiol group, accelerating cyclization. For instance, bis((7H-triazolo[3,4-b]thiadiazin-3-yl)methyl)sulfanes synthesized in ethanol/DMF (5:2) with TEA achieved yields exceeding 80%.

Acid-Catalyzed Annulation of Schiff Bases

Foroughifar et al. developed an alternative route involving Schiff base intermediates. 5-Substituted 4-amino-1,2,4-triazole-3-thiols react with aromatic aldehydes in acetic acid to form Schiff bases, which subsequently undergo cyclization with ethyl chloroacetate under sodium hydride. This two-step protocol affords 6,7-dihydro-5H-1,2,4-triazolo[3,4-b]thiadiazine-6-thiones with moderate to high yields (65–78%).

The method’s limitation lies in its sensitivity to steric hindrance. Bulky substituents on the aldehyde component reduce cyclization efficiency, as observed in ortho-substituted benzaldehyde derivatives, which yield below 60%.

Bis-Heterocyclic Coupling Strategies

Recent advances focus on synthesizing bis-triazolothiadiazoles via sulfane-linked precursors. Elwahy et al. reported the condensation of bis(4-amino-4H-1,2,4-triazole-3-thiol) with two equivalents of α-bromo ketones. For example, reacting the bis-triazole thiol with 2-bromo-1-(naphthalen-2-yl)ethanone produces a binuclear derivative with 82% yield. This approach enables the incorporation of extended π-systems, enhancing structural diversity for pharmacological screening.

Ring Transformation of Oxadiazole-3H-Thiones

A niche but effective method involves the ring expansion of oxadiazole-3H-thiones. Treatment with phenacyl bromide followed by hydrazine hydrate induces sequential thione-to-thiol rearrangement and cyclocondensation, forming the triazolothiadiazole core. While this route offers precise regiocontrol, its multi-step nature and moderate yields (55–70%) limit industrial applicability.

Comparative Analysis of Synthetic Methods

The table below summarizes key methodologies, substrates, and yields:

Method Starting Material Reagent/Conditions Yield (%) Reference
Cyclocondensation 4-Amino-3-mercaptotriazole 2-Bromo-1-phenylethanone 88
Acid-catalyzed annulation 4-Amino-triazole thiol Ethyl chloroacetate/NaH 65–78
Bis-heterocyclic coupling Bis-triazole thiol α-Bromo ketones 73–82
Ring transformation Oxadiazole-3H-thione Phenacyl bromide/NH2NH2 55–70

Mechanistic Insights and Regiochemical Considerations

The formation of 1,2,4-Triazolo[3,4-b]thiadiazole-6(5H)-thione derivatives proceeds via nucleophilic attack at the α-carbon of the halo-ketone, followed by thiolate-mediated cyclization. Density functional theory (DFT) studies suggest that the thiol group’s nucleophilicity is critical for ring closure, with electron-donating substituents on the triazole enhancing reaction kinetics. Regioselectivity is governed by the steric and electronic profiles of the α-halo substrate, favoring attack at the less hindered carbon.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted triazolo-thiadiazole compounds .

Scientific Research Applications

Chemical Structure and Synthesis

The compound's structure comprises a triazole ring fused with a thiadiazole moiety. It can be synthesized through various methods involving the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with different aromatic carboxylic acids under acidic conditions. The resulting derivatives often exhibit enhanced biological properties compared to their precursors .

Antibacterial Properties

Numerous studies have demonstrated the antibacterial efficacy of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives against various bacterial strains. For instance:

  • Compound 2e and Compound 2k showed remarkable activity against Escherichia coli and Staphylococcus aureus, with inhibition zones significantly larger than those of standard antibiotics like Norfloxacin .
  • The mechanism of action typically involves the inhibition of bacterial enzymes and disruption of cell wall synthesis.

Antifungal Activity

These compounds also exhibit antifungal properties. A study reported that certain derivatives effectively inhibited the growth of fungi such as Pyricularia oryzae and Rhizoctonia solani, showcasing their potential as agricultural fungicides .

Anti-inflammatory Effects

Recent research has indicated that some derivatives possess anti-inflammatory properties. A series of compounds were synthesized and tested for their ability to reduce inflammation in vitro and in vivo. The results suggested that these compounds could serve as lead candidates for developing new anti-inflammatory drugs .

Applications in Pharmaceuticals

  • Antibacterial Agents : Given their effectiveness against resistant strains of bacteria, these compounds are being explored as potential new antibiotics.
  • Antifungal Treatments : Their application in treating fungal infections is particularly relevant in agriculture and medicine.
  • Anti-inflammatory Drugs : The anti-inflammatory potential opens avenues for treating chronic inflammatory diseases.

Case Studies

Study Findings
Lu Lin et al. (2017)Synthesized novel triazolothiadiazole derivatives; evaluated antibacterial and antifungal activities; compounds showed moderate to high efficacy against tested pathogens .
ACS Journal (2021)Investigated the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole compounds; highlighted their role in developing new antibacterial agents .
EurekaSelect (2020)Focused on anti-inflammatory activities; demonstrated that certain derivatives significantly reduced inflammation markers in experimental models .

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 2: Activity Comparison

Compound Target Activity Efficacy (vs. Standards) Mechanism Highlights
5E (3-Nitrophenyl derivative) Anti-TB MIC: 0.6 µg/mL (vs. Rifampicin: 0.5 µg/mL) Docking score −9.2 kcal/mol (InhA enzyme)
Quinolinyloxy Derivative Antibacterial (S. aureus, E. coli) Inhibition zone: 20–21 mm (vs. Tetracycline: 22 mm) Thione group critical for DNA gyrase binding
Trichloromethyl Derivative Fungicidal (Pellicularia sasakii) EC₅₀: 7.28 µM (vs. Carbendazim: 5.2 µM) S…S and π-π interactions in crystal structure
Bis-Methoxy Derivative (5e) Antimicrobial (S. aureus) 85% growth inhibition (vs. Ciprofloxacin: 90%) Disruption of cell membrane integrity
Pyridinyl Derivative Vasodilatory (in vitro) EC₅₀: 12.5 µM (vs. Nifedipine: 8.7 µM) Calcium channel modulation

Activity Trends:

  • Anti-TB : Nitro- and chloro-substituted derivatives outperform unsubstituted analogues due to enhanced hydrophobic interactions with InhA .
  • Antifungal : Trichloromethyl groups increase lipophilicity, improving membrane penetration .
  • Antimicrobial : Bis-compounds and methoxy-aryl derivatives show broad-spectrum activity, likely due to multi-target inhibition .

Biological Activity

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound combines the structural features of triazoles and thiadiazoles, which are known for their pharmacological potential. Recent studies have highlighted its efficacy as an antimicrobial agent, urease inhibitor, and potential antitubercular agent.

Synthesis and Structure

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives typically involves reactions between carbon disulfide and hydrazines in the presence of various catalysts. The resulting compounds can be characterized using techniques such as NMR and IR spectroscopy to confirm their structures.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives against various pathogens. For instance:

  • Activity against Bacteria : Compounds exhibit significant antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 µg/mL against Gram-positive and Gram-negative bacteria .
  • Activity against Fungi : Some derivatives show moderate antifungal activity with MIC values between 31.25 and 62.5 µg/mL .

Urease Inhibition

The urease enzyme is a critical virulence factor in many pathogenic microorganisms. Recent research has focused on the inhibitory effects of these compounds on urease activity:

  • Potency : The most potent derivative (6a) exhibited an IC50 value of 0.87 ± 0.09 µM compared to thiourea's IC50 of 22.54 ± 2.34 µM . This suggests that the triazolo-thiadiazole structure enhances urease inhibition significantly.
  • Mechanism : Kinetic studies indicate that compound 6a acts as a competitive inhibitor with a Ki value of 1.37 µM .

Antitubercular Activity

The potential of these compounds as antitubercular agents has also been explored:

  • In a study targeting Mycobacterium tuberculosis shikimate dehydrogenase (Mt SD), several derivatives showed promising results with MIC values as low as 0.5 μg/mL for advanced leads .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • Substituent Effects : The presence and position of substituents on the triazolo-thiadiazole ring significantly influence biological activity. For example, unsubstituted derivatives often demonstrate higher potency against urease than their substituted counterparts .
  • Molecular Dynamics : Molecular dynamics simulations have shown that compound 6a interacts effectively with the active site of urease, suggesting a robust binding affinity that correlates with its inhibitory activity .

Case Studies

Several case studies illustrate the biological efficacy of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives:

CompoundActivity TypeMIC/IC50 ValueReference
6aUrease InhibitorIC50 = 0.87 µM
6d-4AntitubercularMIC = 0.5 μg/mL
6fAntifungalMIC = 31.25 µg/mL

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Key Reference
Conventional heatingHydrazine hydrate, thiourea, reflux60-75
Microwave irradiationCS₂ in pyridine, 150 W, 5-10 min85-92
Solvent-freeK₂CO₃, DMF, 80°C70-78

How are structural and purity characteristics validated for these compounds?

Basic
A multi-technique approach is employed:

  • Spectroscopy : ¹H/¹³C NMR for substituent assignment (e.g., aromatic protons at δ 7.2-8.5 ppm), IR for thione (C=S, ~1250 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) groups .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., C-S bond: 1.68–1.72 Å) .
  • Chromatography : HPLC with UV detection (≥95% purity) .
  • Elemental analysis : Confirms stoichiometry (e.g., C, H, N, S within ±0.3% of theoretical) .

How can reaction conditions be optimized to address low yields in triazolothiadiazole synthesis?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to toluene .
  • Catalysis : Use of NaH or K₂CO₃ accelerates deprotonation of thiol intermediates .
  • Microwave vs. conventional heating : Microwave reduces side reactions (e.g., hydrolysis) and improves regioselectivity .
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves co-eluting byproducts .

How to resolve contradictions in reported antimicrobial activity data across studies?

Advanced
Discrepancies arise from variations in:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance activity against Gram-positive bacteria, while bulkier groups reduce solubility .
  • Assay protocols : MIC values vary with bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) .
  • Structural analogs : Thiadiazoles with pyrazole moieties show higher activity than thiadiazines due to improved membrane penetration .

Q. Table 2: Bioactivity Trends

Substituent (R)Antibacterial (MIC, µg/mL)Antifungal (IC₅₀, µM)Reference
4-Methoxyphenyl12.5 (S. aureus)8.2 (C. albicans)
3-Chlorobenzo[b]thienyl6.25 (E. coli)5.7 (A. fumigatus)
Naphthyl25.0 (P. aeruginosa)12.4 (A. niger)

What computational strategies predict the bioactivity of triazolothiadiazoles?

Q. Advanced

  • Molecular docking : Targets fungal lanosterol 14α-demethylase (PDB: 3LD6) to assess binding affinity; hydrophobic interactions with Leu376 and His374 correlate with antifungal activity .
  • QSAR models : Electron-withdrawing substituents (Hammett σ > 0.5) enhance antibacterial potency (R² = 0.89) .
  • DFT calculations : HOMO-LUMO gaps < 4 eV indicate redox-mediated mechanisms against microbial targets .

What methodological challenges arise in scaling up laboratory-scale synthesis?

Q. Advanced

  • Purification bottlenecks : Recrystallization from ethanol/water mixtures is inefficient for gram-scale production; switch to flash chromatography .
  • Byproduct formation : Over-cyclization products (e.g., thiadiazines) require strict temperature control (<80°C) .
  • Solvent recovery : DMF recycling via distillation reduces costs but may introduce impurities .

How do structural modifications influence antitumor activity?

Q. Advanced

  • Heteroaromatic fusion : Thiadiazolo[5,6-b]quinoxaline derivatives inhibit Topo I (IC₅₀ = 3.8 µM) via intercalation .
  • Thione vs. thiol tautomers : Thione forms (C=S) show 10-fold higher cytotoxicity in MCF-7 cells due to ROS generation .
  • Hybrid scaffolds : Conjugation with myricetin enhances selectivity for EGFR kinase (Ki = 0.42 nM) .

What analytical methods address discrepancies in spectral data interpretation?

Q. Advanced

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .
  • Mass spectrometry (HRMS) : Differentiates isotopic patterns for sulfur-containing fragments (e.g., [M+S]⁺ vs. [M+Cl]⁺) .
  • Dynamic NMR : Detects rotational barriers in hindered triazole-thiadiazole junctions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione
Reactant of Route 2
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione

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